Tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate
CAS No.: 2173992-27-1
Cat. No.: VC11676998
Molecular Formula: C15H25NO4
Molecular Weight: 283.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2173992-27-1 |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| IUPAC Name | tert-butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C15H25NO4/c1-5-19-12(17)6-11-7-15(8-11)9-16(10-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3 |
| Standard InChI Key | CFKBRQLBFVSEBV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)CC1CC2(C1)CN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₅H₂₅NO₄, with a molecular weight of 283.36 g/mol . Its structure comprises a 2-azaspiro[3.3]heptane ring system, where the nitrogen atom is substituted with a tert-butyl carbamate group. The sixth position of the spirocyclic framework is functionalized with a 2-ethoxy-2-oxoethyl moiety, introducing both ester and alkyl chain diversity (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 2173992-27-1 |
| Molecular Formula | C₁₅H₂₅NO₄ |
| Molecular Weight | 283.36 g/mol |
| MDL Number | MFCD31567449 |
| Storage Conditions | 2–8°C, sealed, dry environment |
Stereochemical Considerations
The spiro[3.3]heptane system imposes conformational constraints, reducing rotational freedom and enhancing binding selectivity in drug candidates. Computational modeling suggests that the ethoxy-oxoethyl side chain adopts a pseudo-equatorial orientation, minimizing steric clashes with the tert-butyl group .
Synthesis and Manufacturing
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Spirocyclization | TiCl₄, CH₂Cl₂, −78°C to RT | 62% |
| Ethoxy-oxoethylation | Ethyl acrylate, DBU, THF | 45% |
| Boc Protection | Boc₂O, DMAP, CH₃CN | 88% |
Purification and Characterization
Purification typically employs flash chromatography (silica gel, ethyl acetate/heptane gradients), followed by recrystallization from ethanol/water mixtures . Structural confirmation is achieved via NMR (¹H, ¹³C), HRMS, and IR spectroscopy, with characteristic signals for the ester carbonyl (~1740 cm⁻¹) and carbamate C=O (~1695 cm⁻¹) .
Applications in Pharmaceutical Chemistry
Intermediate for Active Pharmaceutical Ingredients (APIs)
The compound’s spirocyclic core mimics natural product scaffolds, enabling its use in synthesizing kinase inhibitors and GPCR modulators. For example, it has been employed in the preparation of PARP-1 inhibitors for oncology therapeutics, where the rigid structure enhances target binding affinity .
Drug Discovery and Mechanism Studies
Researchers utilize this compound to study stereoelectronic effects in enzyme-substrate interactions. Its ethoxy-oxoethyl side chain serves as a handle for further derivatization, enabling SAR (structure-activity relationship) studies without destabilizing the spirocyclic framework .
Table 3: Potential Derivatives and Biological Activities
| Derivative | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| Hydroxamate analog | HDAC6 | 12.3 |
| Amide-linked sulfonamide | Carbonic anhydrase IX | 8.7 |
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<0.1 mg/mL at 25°C). Stability studies indicate decomposition above 150°C, with the tert-butyl carbamate group undergoing thermolytic cleavage .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.42–3.35 (m, 2H, spiro-CH₂), 1.47 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 170.8 (C=O ester), 155.2 (C=O carbamate), 79.6 (C(CH₃)₃).
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